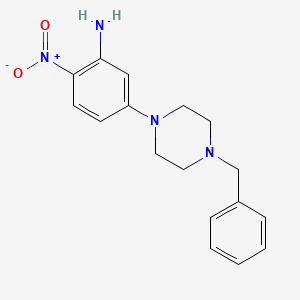

5-(4-Benzylpiperazino)-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-benzylpiperazin-1-yl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c18-16-12-15(6-7-17(16)21(22)23)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXABBUALRQIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377242 | |

| Record name | 5-(4-benzylpiperazino)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23470-43-1 | |

| Record name | 5-(4-benzylpiperazino)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-(4-Benzylpiperazino)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-(4-Benzylpiperazino)-2-nitroaniline, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this compound remains limited in publicly accessible literature, this guide compiles available information, provides estimates based on structurally related compounds, and outlines detailed experimental protocols for its synthesis and characterization.

Chemical Identity and Properties

This compound is a substituted nitroaniline derivative incorporating a benzylpiperazine moiety. Its chemical structure and basic properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-(4-benzylpiperazin-1-yl)-2-nitroaniline | N/A |

| CAS Number | 23470-43-1 | [1][2][3] |

| Molecular Formula | C₁₇H₂₀N₄O₂ | [1][2][3] |

| Molecular Weight | 312.37 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=C(C=C3)N)--INVALID-LINK--[O-] | N/A |

Estimated Physicochemical Data

| Property | Estimated Value | Basis for Estimation |

| Melting Point | > 152-155 °C | Based on 5-(4-Methylpiperazin-1-yl)-2-nitroaniline[4][5][6] |

| Boiling Point | > 444.2 °C | Based on 5-(4-Methylpiperazin-1-yl)-2-nitroaniline[4][5][6] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and NMP. | General solubility of nitroanilines and benzylpiperazine derivatives[7][8] |

Synthesis Protocol

A plausible synthetic route for this compound is via a nucleophilic aromatic substitution reaction. This protocol is adapted from the synthesis of similar piperazinyl-substituted nitroanilines.

Reaction Scheme:

Synthesis of this compound.

Experimental Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-chloro-2-nitroaniline (1.0 eq.), 1-benzylpiperazine (1.2-1.5 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).

-

Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not available, predicted spectroscopic data can be inferred from the analysis of its constituent functional groups and comparison with related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitroaniline and benzyl rings, as well as the methylene protons of the piperazine and benzyl groups. The aromatic region will likely display complex splitting patterns due to the substitution on both rings.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all 17 carbon atoms. The carbons attached to nitrogen and the nitro group will be deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 312.37, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the benzyl group, cleavage of the piperazine ring, and loss of the nitro group.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not documented in the available literature. However, the structural motifs present in the molecule suggest potential pharmacological relevance.

-

Benzylpiperazine Derivatives: Benzylpiperazine (BZP) and its derivatives are known to act as central nervous system stimulants, with effects on dopaminergic and serotonergic systems[9].

-

Nitroaniline Derivatives: Nitroaromatic compounds are present in a variety of biologically active molecules, including antibacterial and anticancer agents[10].

-

Protein Degrader Building Block: The classification of this compound as a "Protein Degrader Building Block" suggests its potential use in the synthesis of proteolysis-targeting chimeras (PROTACs) or other molecules designed to induce targeted protein degradation[5].

Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the synthesis, purification, and characterization of the title compound.

General workflow for synthesis and characterization.

Key areas of investigation for the title compound.

Disclaimer: The information provided in this guide is for research and informational purposes only. The predicted data and protocols should be validated through experimental work. Appropriate safety precautions should be taken when handling all chemical substances.

References

- 1. rsc.org [rsc.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation [yzqyyykj.com]

- 6. CAS#:23491-48-7 | 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | Chemsrc [chemsrc.com]

- 7. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(4-Benzylpiperazino)-2-nitroaniline (CAS: 23470-43-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Benzylpiperazino)-2-nitroaniline, a chemical compound with the CAS number 23470-43-1. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in drug discovery, particularly in the field of targeted protein degradation. While specific biological data for this exact compound is limited in publicly available literature, its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide aims to be a valuable resource for researchers and professionals working in medicinal chemistry, chemical biology, and drug development.

Chemical and Physical Properties

This compound is a substituted nitroaniline derivative containing a benzylpiperazine moiety. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 23470-43-1 | [1][2] |

| Molecular Formula | C₁₇H₂₀N₄O₂ | [1][2] |

| Molecular Weight | 312.37 g/mol | [1][2] |

| Appearance | Not explicitly specified in literature; likely a colored solid due to the nitroaniline chromophore. | |

| Solubility | Not explicitly specified in literature; likely soluble in organic solvents like DMF and DMSO. | |

| Storage | Room temperature.[2] |

Synthesis

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction between 5-chloro-2-nitroaniline and 1-benzylpiperazine.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is described in the journal Pharmazie (1989, vol. 44, no. 9, pp. 606-607). The key reaction parameters are outlined below:

-

Reactants:

-

5-Chloro-2-nitroaniline (1 equivalent)

-

1-Benzylpiperazine (1 equivalent)

-

Potassium carbonate (as a base)

-

-

Solvent: N,N-dimethylformamide (DMF)

-

Reaction Conditions: The reaction mixture is heated.

-

Reaction Time: 3 hours.[1]

-

Yield: Approximately 70%.[1]

Detailed Step-by-Step Procedure (Based on the cited literature):

-

To a solution of 5-chloro-2-nitroaniline in N,N-dimethylformamide, add 1-benzylpiperazine and potassium carbonate.

-

Heat the reaction mixture with stirring for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The workup procedure would typically involve pouring the reaction mixture into water to precipitate the product.

-

The crude product can then be collected by filtration.

-

Purification is likely achieved through recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

-

Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Note: The exact molar ratios, temperature, and purification details should be obtained by consulting the original publication.

Synthesis Workflow

The synthesis can be visualized as a straightforward two-component reaction.

Biological Activity and Potential Applications

Role as a Protein Degrader Building Block

This compound is categorized as a "Protein Degrader Building Block".[2] This classification strongly suggests its intended use in the synthesis of bifunctional molecules for targeted protein degradation, a revolutionary approach in drug discovery.

Targeted protein degradation utilizes molecules, most notably PROTACs, which are designed to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A typical PROTAC molecule consists of three components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound, with its reactive aniline group, can serve as a versatile intermediate. The nitro group can be reduced to an amine, providing a point of attachment for a linker or a ligand for the POI. The benzylpiperazine moiety could potentially interact with a biological target or be further functionalized.

Potential Signaling Pathway Involvement

Given its role as a building block for protein degraders, the signaling pathways affected by molecules derived from this compound would be entirely dependent on the target protein they are designed to degrade. For instance, if a PROTAC derived from this compound targets a specific kinase, it would modulate the signaling pathway regulated by that kinase.

The general mechanism of action for a PROTAC is depicted in the following diagram:

Conclusion

This compound is a readily synthesizable compound with significant potential as a building block in the development of targeted protein degraders. While direct biological data for this specific molecule is not widely available, its structural features and classification point towards its utility in constructing PROTACs and other bifunctional molecules for therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this compound in their research endeavors. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its potential in modern drug discovery.

References

Spectroscopic and Spectrometric Analysis of 5-(4-Benzylpiperazino)-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

5-(4-Benzylpiperazino)-2-nitroaniline is a substituted nitroaniline derivative containing a benzylpiperazine moiety. Its chemical properties are influenced by the electron-withdrawing nitro group and the basic piperazine ring.

| Property | Value |

| Chemical Formula | C₁₇H₂₀N₄O₂[1][2] |

| Molecular Weight | 312.37 g/mol [1][2] |

| CAS Number | 23470-43-1[1][2] |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.90 | d | 1H | Ar-H (H-3) |

| ~7.30-7.40 | m | 5H | Ar-H (Benzyl) |

| ~6.80 | dd | 1H | Ar-H (H-4) |

| ~6.70 | d | 1H | Ar-H (H-6) |

| ~6.10 | s | 2H | -NH₂ |

| ~3.60 | s | 2H | -CH₂- (Benzyl) |

| ~3.30 | t | 4H | Piperazine -CH₂- |

| ~2.60 | t | 4H | Piperazine -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | Ar-C (C-2) |

| ~148.0 | Ar-C (C-5) |

| ~138.0 | Ar-C (Benzyl, C-ipso) |

| ~130.0 | Ar-C (C-1) |

| ~129.0 | Ar-C (Benzyl, C-ortho/meta) |

| ~128.0 | Ar-C (Benzyl, C-para) |

| ~125.0 | Ar-C (C-3) |

| ~115.0 | Ar-C (C-4) |

| ~110.0 | Ar-C (C-6) |

| ~63.0 | -CH₂- (Benzyl) |

| ~53.0 | Piperazine -CH₂- |

| ~49.0 | Piperazine -CH₂- |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2800 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Strong | N-H bend (primary amine) |

| 1580-1560 | Strong | Aromatic C=C stretch |

| 1520-1480 | Very Strong | Asymmetric NO₂ stretch |

| 1350-1320 | Strong | Symmetric NO₂ stretch |

| 1300-1250 | Strong | Aromatic C-N stretch |

| 1150-1100 | Medium | Aliphatic C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 312.16 | [M]⁺ (Molecular Ion) |

| 221.11 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91.05 | [C₇H₇]⁺ (Benzyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic and spectrometric techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to the deuterated solvent peaks.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Ionization: Employ a suitable ionization technique. For a polar molecule like this compound, Electrospray Ionization (ESI) is a common choice.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Unraveling the Enigma: A Speculative Exploration of 5-(4-Benzylpiperazino)-2-nitroaniline's Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Benzylpiperazino)-2-nitroaniline is a fascinating molecule with a structure suggestive of diverse biological activities. While direct experimental evidence elucidating its precise mechanism of action remains to be published, its chemical architecture, featuring a nitroaniline core and a benzylpiperazine moiety, allows for informed speculation. This guide synthesizes information from structurally related compounds to propose potential mechanisms of action, outlines hypothetical experimental protocols to investigate these hypotheses, and provides a framework for future research into this promising compound.

Introduction

This compound (CAS No: 23470-43-1, Molecular Formula: C17H20N4O2) is a small molecule that has appeared in chemical libraries, notably as a potential building block for protein degraders[1]. The presence of both a nitroaromatic system and a benzylpiperazine pharmacophore suggests the potential for a range of biological effects, from antimicrobial to enzyme inhibition. This document explores these possibilities, offering a speculative yet scientifically grounded perspective on its potential mechanisms of action.

Chemical and Structural Insights

The key structural features of this compound are:

-

2-Nitroaniline: The nitro group (-NO2) is a strong electron-withdrawing group and is a well-known pharmacophore in many antimicrobial drugs[2][3]. Its presence suggests a potential for bioreductive activation within cells, leading to the formation of cytotoxic reactive nitrogen species.

-

Benzylpiperazine: This moiety is found in a variety of biologically active compounds and can influence properties such as solubility, cell permeability, and receptor binding. Derivatives of benzylpiperazine have been explored for a wide range of therapeutic applications.

Speculative Mechanisms of Action

Based on the activities of structurally analogous compounds, two primary speculative mechanisms of action for this compound are proposed:

Hypothesis 1: Bioreductive Activation and Antimicrobial Activity

The nitroaromatic structure is a hallmark of several antimicrobial agents. The proposed mechanism, similar to that of metronidazole and other 5-nitroimidazoles, involves the intracellular reduction of the nitro group[2].

-

Step 1: Cellular Uptake: The compound enters the microbial cell.

-

Step 2: Nitro-Reduction: Intracellular nitroreductases, particularly those found in anaerobic bacteria and certain protozoa, catalyze the reduction of the nitro group. This process is favored in the low-redox potential environment of these organisms.

-

Step 3: Formation of Reactive Nitrogen Species: The reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as the nitro anion radical.

-

Step 4: Cellular Damage and Death: These reactive species can cause widespread cellular damage by reacting with and damaging DNA, proteins, and other macromolecules, ultimately leading to cell death.

A study on novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles demonstrated activity against Helicobacter pylori, further supporting the potential for antimicrobial action of compounds containing both a nitroaryl and a benzylpiperazine moiety[4].

Hypothesis 2: Enzyme Inhibition

Derivatives of the closely related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, have been identified as inhibitors of SIRT6 (Sirtuin 6), a histone deacetylase involved in metabolic regulation[5][6]. This suggests that this compound could also function as an enzyme inhibitor.

-

Potential Target: While SIRT6 is a possibility, the benzyl group in place of the methyl group could alter the target specificity. Other potential targets could include kinases, proteases, or other enzymes where the piperazino-nitroaniline scaffold can fit into an active or allosteric site.

-

Mode of Inhibition: The compound could act as a competitive, non-competitive, or uncompetitive inhibitor, binding to the enzyme and preventing its normal function. The benzyl group could provide additional hydrophobic interactions within a binding pocket.

Quantitative Data Summary (Hypothetical)

As no quantitative data for this compound is currently available in the public domain, the following table is provided as a template for organizing future experimental findings.

| Assay Type | Target Organism/Enzyme | Parameter | Value | Reference |

| Antimicrobial Activity | Escherichia coli | MIC (µg/mL) | ||

| Antimicrobial Activity | Staphylococcus aureus | MIC (µg/mL) | ||

| Antimicrobial Activity | Helicobacter pylori | MIC (µg/mL) | ||

| Enzyme Inhibition | SIRT6 | IC50 (µM) | ||

| Enzyme Inhibition | Kinase Panel | Ki (nM) | ||

| Cytotoxicity | HeLa Cells | CC50 (µM) |

Proposed Experimental Protocols

To investigate the speculative mechanisms of action, the following experimental protocols are proposed:

Protocol for Assessing Antimicrobial Activity

-

Microorganism Strains: A panel of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and anaerobic (e.g., Clostridium difficile, Helicobacter pylori) bacteria should be selected.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in appropriate liquid growth media in 96-well microtiter plates.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates under appropriate conditions (temperature, atmosphere) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Mechanism of Action Studies (for active compounds):

-

Nitroreductase Assay: Investigate if the compound is a substrate for bacterial nitroreductases. This can be done by monitoring the reduction of the compound spectrophotometrically in the presence of purified nitroreductase and a suitable electron donor (e.g., NADH or NADPH).

-

DNA Damage Assay: Utilize techniques like the comet assay or assays for DNA strand breaks to determine if the compound induces DNA damage in susceptible bacterial strains.

-

Protocol for Assessing Enzyme Inhibition

-

Target Selection: Based on the structural similarity to known SIRT6 inhibitors, initial screening should focus on sirtuins. A broader kinase panel screen would also be informative.

-

In Vitro Enzyme Inhibition Assay (e.g., SIRT6):

-

Utilize a commercially available SIRT6 deacetylase assay kit (e.g., a fluorescence-based assay).

-

Prepare a range of concentrations of this compound.

-

Incubate the enzyme, the acetylated peptide substrate, and NAD+ with the different concentrations of the compound.

-

After a set incubation period, add the developer solution and measure the fluorescence (or other signal) to determine the extent of deacetylation.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

-

Kinetic Studies: To determine the mode of inhibition (competitive, non-competitive, etc.), perform the enzyme assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Visualizations of Speculative Mechanisms

The following diagrams illustrate the proposed mechanisms of action.

Caption: Speculative bioreductive activation pathway for antimicrobial activity.

Caption: Hypothetical mechanism of enzyme inhibition.

Conclusion and Future Directions

This compound is a compound of interest for which the mechanism of action is yet to be experimentally determined. The speculative pathways presented in this guide, based on the activities of structurally related molecules, offer a starting point for future research. The proposed antimicrobial and enzyme inhibition activities are not mutually exclusive and warrant investigation. Further studies, including those outlined in the experimental protocols, are essential to validate these hypotheses and to fully understand the therapeutic potential of this molecule. The synthesis of derivatives with modifications to the benzyl and nitro groups could also provide valuable structure-activity relationship (SAR) data.

References

- 1. calpaclab.com [calpaclab.com]

- 2. mdpi.com [mdpi.com]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation [yzqyyykj.com]

- 6. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]

The Multifaceted Biological Landscape of Benzylpiperazine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylpiperazine (BZP) and its derivatives represent a diverse class of psychoactive compounds that have garnered significant interest in both recreational drug markets and legitimate pharmaceutical research. Their complex pharmacology stems from their ability to interact with a wide array of biological targets within the central nervous system and periphery. This technical guide provides a comprehensive overview of the known and potential biological targets of benzylpiperazine derivatives, presenting quantitative data, detailed experimental methodologies, and elucidating the associated signaling pathways. The primary targets discussed include monoamine transporters, serotonin receptors, sigma receptors, Bcl-2 family proteins, and cytochrome P450 enzymes. This document aims to serve as a critical resource for researchers engaged in the study of these compounds, facilitating a deeper understanding of their mechanisms of action and informing future drug discovery and development efforts.

Introduction

Benzylpiperazine (BZP) was initially investigated as a potential antidepressant medication but was never commercially developed for this purpose due to its amphetamine-like stimulant effects.[1] Subsequently, BZP and its analogues, such as trifluoromethylphenylpiperazine (TFMPP), have emerged as recreational substances, often marketed as "party pills."[2] The pharmacological effects of these compounds are attributed to their interactions with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.[2][3] This guide delves into the specific molecular targets of BZP derivatives, providing a detailed examination of their binding affinities, functional activities, and the experimental methods used to characterize these interactions.

Primary Biological Targets and Quantitative Data

The biological activity of benzylpiperazine derivatives is diverse, with compounds exhibiting varying affinities and efficacies at several key protein targets. This section summarizes the quantitative data for the interaction of BZP and its derivatives with their primary biological targets.

Monoamine Transporters

BZP derivatives are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to altered monoamine neurotransmission.[4] Their primary mechanism involves promoting the release of dopamine and, to a lesser extent, norepinephrine, while also inhibiting their reuptake.[2][5]

| Compound | Target | Assay Type | Value (nM) | Reference |

| 1-Benzylpiperazine (BZP) | DAT | Neurotransmitter Release (EC50) | 175 | [3][6] |

| NET | Neurotransmitter Release (EC50) | 62 | [3] | |

| SERT | Neurotransmitter Release (EC50) | 6050 | [3] | |

| d-amphetamine (for comparison) | DAT | Neurotransmitter Release (EC50) | 25 | [3] |

| NET | Neurotransmitter Release (EC50) | 7 | [3] | |

| SERT | Neurotransmitter Release (EC50) | 1765 | [3] | |

| 1-(m-trifluoromethylphenyl)piperazine (TFMPP) | SERT | Neurotransmitter Release (EC50) | 121 | [6] |

| Chloro-substituted phenylethyl piperazine derivative (Compound 3) | DAT | Radioligand Binding (Ki) | High Affinity (>160-fold selectivity over other sites) | [7] |

Serotonin Receptors

BZP and its analogues act as non-selective agonists at various serotonin (5-HT) receptor subtypes.[8] This interaction is thought to contribute to some of their psychoactive and peripheral effects.[8]

| Compound | Target | Assay Type | Value (Ki, nM) | Reference |

| Niaprazine (+)stereoisomer | 5-HT2 | Radioligand Binding | 25 | [9] |

| 5-HT1a | Radioligand Binding | ≥3000 | [9] | |

| 5-HT1b | Radioligand Binding | ≥3000 | [9] | |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | Radioligand Binding | 0.78 | [10] |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | Radioligand Binding | 0.57 | [10] |

Sigma Receptors

Several benzylpiperazine derivatives have been synthesized and evaluated as high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in a variety of neurological functions and diseases.[11][12]

| Compound | Target | Assay Type | Ki (nM) | Selectivity (Ki σ2/Ki σ1) | Reference |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | σ1 | Radioligand Binding | 1.6 | 886 | [11][13] |

| σ2 | Radioligand Binding | 1418 | [11] | ||

| 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine (BP-I) | σ1 | Radioligand Binding | 0.43-0.91 | 52-94 | [12] |

| σ2 | Radioligand Binding | 40-61 | [12] | ||

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | σ1 | Radioligand Binding | 3.2 | >3125 | [14] |

| σ2 | Radioligand Binding | >10000 | [14] | ||

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) | σ1 | Radioligand Binding | 2.7 | 38 | [15] |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30) | σ1 | Radioligand Binding | 2.6 | 187 | [15] |

Bcl-2 Family Proteins

Derivatives of benzylpiperazine have been investigated as potential inhibitors of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, which are key regulators of apoptosis and are often overexpressed in cancer cells.

No specific quantitative data for benzylpiperazine derivatives was found in the initial search results. However, the search did identify that these compounds have been synthesized and tested for binding to Bcl-2, Bcl-xL, and Mcl-1, with some showing micromolar affinity.

Cytochrome P450 Enzymes

BZP and its derivatives are metabolized by cytochrome P450 (CYP) enzymes and can also act as inhibitors of these enzymes, leading to potential drug-drug interactions.[1][5]

Specific IC50 values for a range of benzylpiperazine derivatives were not consolidated in the initial search results. The literature indicates that BZP and TFMPP inhibit CYP2D6, CYP1A2, and CYP3A4.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of benzylpiperazine derivatives with their biological targets.

Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from methodologies used for determining the binding affinity of novel benzylpiperazine derivatives for σ1 and σ2 receptors.[13][14]

Objective: To determine the inhibitory constant (Ki) of a test compound for σ1 and σ2 receptors.

Materials:

-

Test benzylpiperazine derivatives

-

[3H]-(+)-pentazocine (for σ1 receptor binding)

-

[3H]-DTG (1,3-di-o-tolyl-guanidine) (for σ2 receptor binding)

-

Haloperidol (for defining non-specific binding)

-

(+)-Pentazocine (for masking σ1 receptors in σ2 assays)

-

Guinea pig brain membrane homogenate (for σ1) or rat liver membrane homogenate (for σ2)

-

Tris buffer (50 mM, pH 8.0)

-

96-well plates

-

FilterMate™ harvester with GF/C filters

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain (for σ1) or rat liver (for σ2) tissue in cold Tris buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a BCA assay.[16]

-

Assay Setup:

-

For σ1 receptor assays, add the following to each well of a 96-well plate:

-

Membrane homogenate

-

A range of concentrations of the test benzylpiperazine derivative

-

A fixed concentration of [3H]-(+)-pentazocine (e.g., 5 nM)[17]

-

-

For σ2 receptor assays, add the following to each well:

-

For each assay, include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of haloperidol, e.g., 10 µM).[14]

-

-

Incubation: Incubate the plates at 37°C for 90 minutes for σ1 assays[17] and at room temperature for 120 minutes for σ2 assays.[17]

-

Filtration: Terminate the incubation by rapid filtration through GF/C filters using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assay

This protocol is based on methods used to assess the ability of BZP derivatives to induce the release of dopamine and serotonin from synaptosomes.[6]

Objective: To determine the EC50 value for a test compound to induce the release of [3H]MPP+ (a dopamine transporter substrate) and [3H]5-HT.

Materials:

-

Test benzylpiperazine derivatives

-

Rat brain tissue (striatum for dopamine release, hippocampus for serotonin release)

-

[3H]MPP+ and [3H]5-HT

-

Perfusion buffer

-

Synaptosome preparation reagents

-

Scintillation counter and cocktail

Procedure:

-

Synaptosome Preparation: Dissect the brain region of interest (e.g., striatum) and homogenize it in a suitable buffer. Centrifuge the homogenate to obtain a crude synaptosomal pellet.

-

Loading: Resuspend the synaptosomes and incubate them with either [3H]MPP+ or [3H]5-HT to allow for uptake of the radiolabeled neurotransmitter.

-

Perfusion: Place the loaded synaptosomes in a perfusion system and wash with buffer to establish a stable baseline of radioactivity.

-

Drug Application: Introduce the test benzylpiperazine derivative at various concentrations into the perfusion buffer and collect the perfusate fractions.

-

Counting: Measure the radioactivity in the collected fractions and in the synaptosomes at the end of the experiment using a scintillation counter.

-

Data Analysis: Calculate the amount of radiolabeled neurotransmitter released in response to the test compound. Plot the percentage of release against the drug concentration and determine the EC50 value using non-linear regression.

Bcl-2 Family Protein Competitive Binding Assay

This protocol is a general method for assessing the binding of compounds to Bcl-2 proteins, adapted from fluorescence polarization-based assays.[7][18]

Objective: To determine the IC50 of a test compound for inhibiting the binding of a fluorescently labeled peptide to a Bcl-2 family protein.

Materials:

-

Test benzylpiperazine derivatives

-

Recombinant Bcl-2, Bcl-xL, or Mcl-1 protein

-

A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Flu-BakBH3)[18]

-

Assay buffer

-

Black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Assay Setup: In a black microplate, combine the recombinant Bcl-2 family protein, the fluorescently labeled BH3 peptide, and a range of concentrations of the test benzylpiperazine derivative in the assay buffer.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: The binding of the fluorescent peptide to the protein results in a high polarization value. Displacement of the peptide by the test compound leads to a decrease in polarization. Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 value.

Cytochrome P450 Inhibition Assay

This protocol outlines a general method for determining the IC50 of a test compound for the inhibition of major CYP isoforms.[1][19]

Objective: To determine the IC50 value of a test compound for the inhibition of specific CYP450 enzyme activity.

Materials:

-

Test benzylpiperazine derivatives

-

Human liver microsomes or recombinant CYP enzymes

-

Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)[5]

-

NADPH regenerating system

-

Acetonitrile or methanol for reaction termination

-

LC-MS/MS system

Procedure:

-

Incubation: In a microplate, pre-incubate the human liver microsomes or recombinant CYP enzymes with a range of concentrations of the test benzylpiperazine derivative.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the specific probe substrate and the NADPH regenerating system.

-

Incubation: Incubate the plate at 37°C for a specific time.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.

-

Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.

-

Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Plot the percentage of inhibition of enzyme activity against the test compound concentration to calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The interaction of benzylpiperazine derivatives with their biological targets initiates a cascade of intracellular signaling events that ultimately mediate their physiological and psychoactive effects.

Monoamine Transporter Signaling

The primary mechanism of action of BZP at monoamine transporters is the induction of reverse transport, leading to the non-vesicular release of dopamine and norepinephrine.[4] This results in increased synaptic concentrations of these neurotransmitters, leading to enhanced stimulation of postsynaptic receptors.

References

- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondria and the Bcl-2 family proteins in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. med.upenn.edu [med.upenn.edu]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

Homology of 5-(4-Benzylpiperazino)-2-nitroaniline to Known Active Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-(4-Benzylpiperazino)-2-nitroaniline, a molecule of interest in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide focuses on its homology to known active compounds, drawing inferences about its potential biological activities. The core structure, combining a benzylpiperazine moiety and a 2-nitroaniline moiety, is present in a variety of biologically active molecules. This guide will delve into the known activities of its closest structural analogs, providing quantitative data, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways. The primary homologous activity identified is the inhibition of Sirtuin 6 (SIRT6), based on a close structural analog. Additionally, potential anticancer and neuropharmacological activities are explored based on the broader families of benzylpiperazine and nitroaniline derivatives.

Introduction

This compound is a synthetic organic compound featuring a benzylpiperazine group attached to a 2-nitroaniline core. While direct pharmacological data for this compound is scarce, its structural components are well-represented in numerous pharmacologically active agents. The benzylpiperazine scaffold is known for its interactions with various biological targets and is a common feature in psychoactive drugs and other therapeutic agents.[1] The nitroaniline moiety is also a versatile building block in medicinal chemistry, with derivatives exhibiting a range of biological effects, including antimicrobial and cytotoxic activities.

This guide will focus on the known biological activities of structurally homologous compounds to predict the potential therapeutic applications of this compound. The primary focus will be on its homology to a known SIRT6 inhibitor, with further exploration of potential anticancer and neuropharmacological activities.

Homology to Known Active Compounds

The biological activity of this compound can be inferred from its structural similarity to known active compounds.

Homology to SIRT6 Inhibitors

A close structural analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline , has been identified as a potent inhibitor of SIRT6, a histone deacetylase implicated in diabetes and other metabolic diseases.[2][3] This compound differs from the target molecule only by the substitution of the benzyl group with a methyl group on the piperazine ring. This strong structural homology suggests that this compound is also a potential SIRT6 inhibitor.

Homology to Anticancer Agents

The piperazine moiety is a common scaffold in a multitude of anticancer drugs.[4] Numerous studies have reported the cytotoxic activity of various piperazine derivatives against different cancer cell lines. For instance, some piperazine-quinoline derivatives have shown moderate cytotoxicity against breast cancer cell lines.[5] This suggests that this compound could exhibit antiproliferative properties.

Homology to Neuropharmacological Agents

Benzylpiperazine (BZP) and its derivatives are well-known psychoactive substances that primarily act as central nervous system stimulants.[6][7] They are known to affect dopaminergic and serotonergic neurotransmission. A novel benzylpiperazine derivative, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl) methanone, has been investigated as a 5-HT3 receptor antagonist with anxiolytic-like effects.[5] This suggests that the benzylpiperazine moiety in the target compound could confer neuropharmacological activity.

Quantitative Data

The following table summarizes the quantitative data for the most closely related active compound found in the literature.

| Compound | Target | Assay | Activity (IC50) | Reference |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Fluor de Lys (FDL) | 4.93 µM | [2][3] |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential activities of this compound.

Synthesis of this compound

This protocol is based on the known synthesis of related compounds.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol:

-

Synthesis of 2-Nitro-5-(piperazin-1-yl)aniline: A mixture of 5-chloro-2-nitroaniline, an excess of piperazine, and potassium carbonate in N,N-dimethylacetamide (DMA) is heated at 120°C. After cooling, the mixture is poured into ice water, and the product is extracted.

-

Synthesis of this compound: The intermediate, 2-Nitro-5-(piperazin-1-yl)aniline, is reacted with benzyl chloride in the presence of a suitable base (e.g., triethylamine) in a solvent like dichloromethane (DCM) at room temperature to yield the final product.

SIRT6 Inhibition Assay (Fluor de Lys)

This protocol is adapted from the study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline.[2]

Workflow for SIRT6 Fluor de Lys Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Neuropharmacological evaluation of a novel 5-HT3 receptor antagonist (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl) methanone (6g) on lipopolysaccharide-induced anxiety models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Leishmanicidal Activity of 1-[5-(5-Nitrofuran-2-yl)-1, 3, 4-Thiadiazole-2-yl]-4-BenzoylePiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to Substituted Nitroaniline Compounds: Discovery, History, and Applications

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Substituted nitroanilines are a pivotal class of aromatic compounds characterized by an aniline ring substituted with one or more nitro groups, in addition to other functional moieties. Their discovery in the 19th century was intrinsically linked to the burgeoning synthetic dye industry, but their utility has since expanded dramatically. The strong electron-withdrawing nature of the nitro group profoundly influences the chemical and physical properties of the aniline ring, making these compounds versatile intermediates in organic synthesis. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and key applications of substituted nitroanilines, with a particular focus on their role in drug discovery and development.

Historical Perspective: From Dyes to Drugs

The story of substituted nitroanilines begins with the broader development of aniline chemistry in the mid-19th century. The synthesis of mauveine, the first synthetic dye, by William Henry Perkin in 1856 from aniline sparked a revolution in the chemical industry, leading to intense investigation of aniline and its derivatives. The chemistry of nitro compounds was developing in parallel, and it was a natural progression to combine these two areas of study.[1]

Initially, the nitration of aniline was explored to produce new dye precursors. However, direct nitration of aniline proved problematic due to the high reactivity of the amino group, which is susceptible to oxidation under the harsh acidic conditions of nitration.[2] To overcome this, chemists developed the strategy of protecting the amino group as an acetamide. This allowed for the regioselective nitration of the aromatic ring, followed by hydrolysis to yield the desired nitroaniline. This fundamental approach remains a cornerstone of nitroaniline synthesis today.

A landmark in the application of substituted nitroanilines in medicine was the discovery of Chloramphenicol. Isolated from Streptomyces venezuelae in 1947, its structure was identified and it was first synthesized in 1949.[3][4][5] Chloramphenicol, a derivative of p-nitroaniline, was the first broad-spectrum antibiotic and the first to be produced synthetically on a large scale.[6][7] Its discovery marked a significant milestone, demonstrating the potential of nitroaromatic compounds as potent therapeutic agents and stimulating further research into their biological activities.

Physicochemical Properties of Substituted Nitroanilines

The position of the nitro group and other substituents on the aniline ring significantly impacts the compound's physical and chemical properties, including melting point, boiling point, solubility, and basicity (pKa). The following tables summarize key quantitative data for the three primary isomers of nitroaniline and provide insight into the effects of various substituents.

Table 1: Physicochemical Properties of Nitroaniline Isomers

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water | pKa |

| 2-Nitroaniline (ortho) |  | C₆H₆N₂O₂ | 138.12 | 71.5 | 284 | 1.17 g/L (20 °C) | -0.30 |

| 3-Nitroaniline (meta) |  | C₆H₆N₂O₂ | 138.12 | 114 | 306 | 1.0 g/L (20 °C) | 2.47 |

| 4-Nitroaniline (para) |  | C₆H₆N₂O₂ | 138.12 | 146-149 | 332 | 0.8 g/L (20 °C) | 1.00 |

Table 2: Effect of Substituents on the pKa of Substituted Anilines

| Substituent (para-position) | pKa | Substituent (meta-position) | pKa |

| -OCH₃ | 5.34 | -OCH₃ | 4.23 |

| -CH₃ | 5.08 | -CH₃ | 4.69 |

| -H | 4.60 | -H | 4.60 |

| -Cl | 3.98 | -Cl | 3.52 |

| -Br | 3.91 | -Br | 3.51 |

| -CN | 1.74 | -CN | 2.75 |

| -NO₂ | 1.00 | -NO₂ | 2.47 |

Data compiled from various sources.[8][9][10]

Key Experimental Protocols

The following are detailed methodologies for the synthesis of p-nitroaniline and m-nitroaniline, representing common and historically significant synthetic routes.

Synthesis of p-Nitroaniline from Aniline (via Acetanilide)

This three-step synthesis is a classic example of using a protecting group to control the regioselectivity of an electrophilic aromatic substitution reaction.

Step 1: Acetylation of Aniline to form Acetanilide

-

In a 250 mL flask, combine 9 mL (0.1 mol) of aniline, 15 mL of glacial acetic acid, and 15 mL of acetic anhydride.

-

Fit the flask with a reflux condenser and heat the solution to boiling for 10 minutes.

-

Allow the flask to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 50 mL of water and 40-50 g of ice, with stirring.

-

Collect the resulting acetanilide crystals by filtration using a Büchner funnel.

-

Recrystallize the crude product from hot water, using activated carbon for decolorization if necessary.

-

Dry the purified acetanilide, weigh it, and determine the yield.[11][12]

Step 2: Nitration of Acetanilide to form p-Nitroacetanilide

-

In a 125 mL Erlenmeyer flask, dissolve 3.4 g of the prepared acetanilide in 4 mL of glacial acetic acid, warming gently if necessary to achieve dissolution.

-

Cool the solution in an ice bath.

-

Slowly add 4 mL of concentrated sulfuric acid with continuous stirring.

-

In a separate container, prepare a nitrating mixture by carefully adding 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 20 minutes.

-

Pour the reaction mixture onto 50 g of crushed ice.

-

Collect the precipitated p-nitroacetanilide by vacuum filtration and wash with cold water.[12]

Step 3: Hydrolysis of p-Nitroacetanilide to form p-Nitroaniline

-

Transfer the crude p-nitroacetanilide to a round-bottom flask.

-

Add 20 mL of a 70% sulfuric acid solution.

-

Heat the mixture under reflux for 20-30 minutes.

-

Pour the hot solution into a beaker containing 40 mL of cold water.

-

Neutralize the solution with a 30% sodium hydroxide solution until it is alkaline.

-

Cool the mixture in an ice bath to induce crystallization of p-nitroaniline.

-

Collect the bright yellow crystals by vacuum filtration, wash with cold water, and dry.[13][14]

Synthesis of m-Nitroaniline from m-Dinitrobenzene

This method involves the selective reduction of one nitro group in m-dinitrobenzene.

-

Dissolve 5.0 g of m-dinitrobenzene in 37 mL of hot methanol in a 250 mL round-bottom flask.

-

Prepare a solution of sodium hydrogen sulfide (NaSH) by dissolving 13.43 g of crystallized sodium sulfide (Na₂S·9H₂O) in 37.31 mL of water and adding 4.47 g of sodium bicarbonate (NaHCO₃) in small portions with stirring. After the bicarbonate has dissolved, add 37.31 mL of methanol and filter any precipitate.

-

Add the freshly prepared methanolic solution of NaSH to the m-dinitrobenzene solution with shaking.

-

Attach a reflux condenser and gently boil the mixture for 20 minutes.

-

Distill off most of the methanol using a water bath.

-

Pour the liquid residue into approximately 200 mL of cold water with stirring.

-

Collect the precipitated yellow crystals of m-nitroaniline by filtration and wash with water.

-

Recrystallize the product from methanol to obtain bright yellow needles.[15]

Signaling Pathways and Mechanisms of Action

The biological activity of many nitroaromatic compounds, including substituted nitroanilines, is often dependent on the enzymatic reduction of the nitro group. This bioactivation is a critical step in both their therapeutic and toxicological effects.

General Nitroreductase Pathway

Bacterial nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds. This process involves a six-electron reduction of the nitro group to an amino group, proceeding through highly reactive nitroso and hydroxylamine intermediates. These intermediates are often the species responsible for the compound's biological activity, capable of interacting with cellular macromolecules such as DNA and proteins.[16]

Mechanism of Action of Chloramphenicol

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It specifically binds to the 50S subunit of the bacterial ribosome, preventing the action of the peptidyl transferase enzyme. This blockage inhibits the formation of peptide bonds between amino acids, thereby halting the elongation of polypeptide chains.[3][17][18][19]

References

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 4. First Broad-Spectrum Antibiotic Is Discovered | Research Starters | EBSCO Research [ebsco.com]

- 5. Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloramphenicol - American Chemical Society [acs.org]

- 7. acquirepublications.org [acquirepublications.org]

- 8. Anilines: Acid-base properties [qorganica.com]

- 9. researchgate.net [researchgate.net]

- 10. journaleras.com [journaleras.com]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. magritek.com [magritek.com]

- 14. m.youtube.com [m.youtube.com]

- 15. US4370502A - Process for producing p-nitroaniline - Google Patents [patents.google.com]

- 16. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biologydiscussion.com [biologydiscussion.com]

- 18. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 19. Antibiotic Chloramphenicol history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]

Methodological & Application

Application Notes: 5-(4-Benzylpiperazino)-2-nitroaniline as a Potential SIRT6 Inhibitor

Introduction

Sirtuin 6 (SIRT6) is a critical NAD+-dependent enzyme that plays a significant role in various cellular processes, including DNA repair, genome stability, inflammation, and metabolism.[1][2][3] As a histone deacetylase, SIRT6 primarily targets histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), influencing chromatin structure and gene expression.[4][5] Its involvement in pathways like NF-κB signaling and glucose homeostasis has made it an attractive therapeutic target for age-related diseases, cancer, and metabolic disorders like type 2 diabetes.[6][7]

The compound 5-(4-benzylpiperazino)-2-nitroaniline belongs to a class of 1-phenylpiperazine derivatives identified as potential SIRT6 inhibitors. While specific quantitative data for the benzyl derivative is not extensively documented in publicly available literature, a closely related analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline , has been characterized as a potent and selective SIRT6 inhibitor.[7][8] This document leverages the data from this methyl analog as a proxy to provide a comprehensive guide for researchers evaluating this compound or other similar compounds as potential SIRT6 inhibitors. The protocols and workflows described herein are directly applicable for the characterization of this chemical series.

Mechanism of Action

Inhibitors from this class are expected to act by binding to the SIRT6 enzyme, thereby preventing the deacetylation of its substrates. This leads to an increase in the acetylation levels of downstream targets, such as H3K9, and modulates the corresponding signaling pathways. Studies on the methyl analog suggest a competitive mode of inhibition with respect to the acetylated peptide substrate and a noncompetitive mode with respect to the NAD+ cofactor, a common mechanism for sirtuin inhibitors.[9]

Quantitative Data Summary (for analog 5-(4-methylpiperazin-1-yl)-2-nitroaniline)

The following tables summarize the reported quantitative data for the validated SIRT6 inhibitor 5-(4-methylpiperazin-1-yl)-2-nitroaniline, which serves as a reference for the potential activity of the benzyl derivative.[7]

Table 1: In Vitro Inhibitory Potency

| Compound | Target | Assay Method | IC₅₀ (µM) | Citation |

|---|

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Fluor de Lys (FDL) | 4.93 |[7] |

Table 2: Binding Affinity

| Compound | Target | Assay Method | K_D (µM) | Citation |

|---|---|---|---|---|

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Surface Plasmon Resonance (SPR) | 9.76 | [7] |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | Isothermal Titration Calorimetry (ITC) | 10 |[7] |

Table 3: Selectivity Profile

| Compound | Target | Activity | Citation |

|---|---|---|---|

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT1, SIRT2, SIRT3 | No inhibition up to 200 µM | [7] |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | HDAC1-11 | No inhibition up to 200 µM |[7] |

Visualizations

Caption: SIRT6 deacetylates substrates like H3K9 and NF-κB. The inhibitor blocks this activity.

Caption: Workflow for characterizing a potential SIRT6 inhibitor from in vitro to cellular assays.

Experimental Protocols

Protocol 1: In Vitro SIRT6 Enzymatic Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available SIRT6 screening kits.[10][11][12]

Principle: The assay measures the deacetylase activity of recombinant SIRT6 on a synthetic peptide substrate containing an acetylated lysine residue conjugated to a fluorophore. Deacetylation by SIRT6 sensitizes the peptide to a developer enzyme, which then cleaves the peptide, releasing the fluorophore. The fluorescence intensity is directly proportional to SIRT6 activity.

Materials:

-

Recombinant human SIRT6 enzyme

-

SIRT6 fluorogenic substrate (e.g., p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)

-

NAD+ solution

-

SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[11]

-

Developer solution

-

Stop Solution

-

This compound (dissolved in DMSO)

-

Nicotinamide (positive control inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader (Ex: 350-360 nm, Em: 450-465 nm)[10][11]

Procedure:

-

Reagent Preparation: Prepare a Substrate Solution by mixing the fluorogenic substrate and NAD+ in Assay Buffer to achieve desired final concentrations (e.g., 400 µM peptide and 3 mM NAD+).[11]

-

Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Assay Plate Setup: To each well of a 96-well plate, add the following:

-

Blank Wells (no enzyme): 30 µL Assay Buffer, 5 µL DMSO/compound dilution.

-

Negative Control Wells (100% activity): 25 µL Assay Buffer, 5 µL SIRT6 enzyme, 5 µL DMSO.

-

Positive Control Wells (inhibitor): 25 µL Assay Buffer, 5 µL SIRT6 enzyme, 5 µL Nicotinamide.

-

Test Wells: 25 µL Assay Buffer, 5 µL SIRT6 enzyme, 5 µL of the test compound dilution.

-

-

Initiate Reaction: Add 15 µL of the Substrate Solution to all wells to start the reaction. The total volume should be 50 µL.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.

-

Develop Signal: Add 50 µL of Developer solution to each well. Incubate at room temperature for 30 minutes.

-

Read Fluorescence: Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

Data Analysis:

-

Subtract the average fluorescence of the Blank wells from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_Test / Signal_NegativeControl))

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells.[13] Unbound proteins denature and aggregate upon heating, while ligand-bound proteins remain soluble. The amount of soluble SIRT6 at different temperatures, with and without the inhibitor, is quantified to confirm target engagement.[14][15]

Materials:

-

Cell line expressing SIRT6 (e.g., HEK293, HeLa)

-

Cell culture medium and reagents

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer with protease inhibitors

-

PCR tubes and a thermal cycler

-

Microcentrifuge

-

Reagents for Western Blotting (see Protocol 3)

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., at 1x, 10x, and 100x its IC₅₀) or vehicle (DMSO) for 1-3 hours at 37°C.

-

Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a concentration of ~1-2 x 10⁷ cells/mL.

-

Heat Challenge: Aliquot the cell suspension from each treatment group into separate PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control (room temperature).[16]

-

Cooling: Immediately cool the tubes at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or by adding Lysis Buffer and sonicating.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

Data Analysis:

-

Analyze the soluble fractions by Western Blot using an anti-SIRT6 antibody (see Protocol 3).

-

Melt Curve: For each treatment group, quantify the band intensity of soluble SIRT6 at each temperature. Plot the percentage of soluble SIRT6 (relative to the non-heated control) against temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates thermal stabilization and target engagement.

-

Isothermal Dose-Response: Perform the assay at a single, fixed temperature (chosen from the melt curve, e.g., T_agg50). Plot the amount of soluble SIRT6 against compound concentration to generate a dose-response curve.

Protocol 3: Western Blot for Downstream H3K9 Acetylation

Principle: Inhibition of SIRT6 deacetylase activity by this compound should lead to an accumulation of acetylated H3K9 (H3K9ac) in cells. This protocol quantifies the levels of H3K9ac and total Histone H3 by Western Blotting.[17]

Materials:

-

Cell lysates from compound-treated and control cells (can be from a separate experiment or the non-heated CETSA samples)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-acetyl-Histone H3 (Lys9) (anti-H3K9ac)

-

Rabbit anti-Histone H3 (total H3, for loading control)

-

Rabbit anti-SIRT6 (optional, to confirm expression)[18]

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K9ac, diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To use the same membrane for the loading control, strip the membrane of the first set of antibodies and re-probe with the anti-Histone H3 primary antibody, followed by the secondary antibody and detection steps.

Data Analysis:

-

Quantify the band intensities for H3K9ac and total H3 using image analysis software (e.g., ImageJ).

-

Normalize the H3K9ac signal to the total H3 signal for each sample.

-

Compare the normalized H3K9ac levels in compound-treated samples to the vehicle-treated control to determine the fold-change in acetylation. A dose-dependent increase confirms the inhibitory effect of the compound on SIRT6 in cells.

References

- 1. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]

- 3. Sirtuin 6 - Wikipedia [en.wikipedia.org]

- 4. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 5-Benzylidene-2-phenyl-1,3-dioxane-4,6-diones as Highly Potent and Selective SIRT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. SIRT6 Activity Assay Kit (Fluorometric) (ab156068) | Abcam [abcam.com]

- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. activemotif.jp [activemotif.jp]

Application Notes and Protocols for In Vitro Evaluation of 5-(4-Benzylpiperazino)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Benzylpiperazino)-2-nitroaniline is a synthetic organic compound with potential pharmacological activities stemming from its constituent benzylpiperazine and nitroaniline moieties. The benzylpiperazine group is found in compounds with known psychoactive and neurotoxic effects, while nitroaromatic compounds are associated with a range of biological activities, including antimicrobial and cytotoxic effects. A structurally similar compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a selective inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase implicated in metabolic diseases, suggesting a potential therapeutic avenue for the title compound.[1]

These application notes provide a comprehensive set of in vitro experimental protocols to characterize the biological activity profile of this compound. The proposed assays will investigate its potential as a SIRT6 inhibitor, its cytotoxic and apoptotic effects on cancer cell lines, its potential for inducing oxidative stress, and its mutagenic properties.

Data Presentation

Table 1: SIRT6 Inhibition Assay Data

| Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| 0.1 | 5.2 ± 1.1 | |

| 1 | 15.8 ± 2.5 | |

| 5 | 48.9 ± 4.3 | 5.1 |

| 10 | 75.3 ± 3.9 | |

| 50 | 95.1 ± 2.8 | |